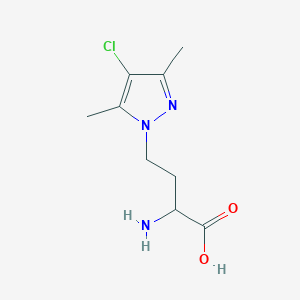
4-Chloro-1-cyclopentyl-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-cyclopentyl-2-fluorobenzene is an organic compound with the molecular formula C11H12ClF. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the 4-position, a cyclopentyl group at the 1-position, and a fluorine atom at the 2-position . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-cyclopentyl-2-fluorobenzene can be achieved through several methods, including:
Electrophilic Aromatic Substitution (EAS): This method involves the substitution of hydrogen atoms on the benzene ring with chlorine and fluorine atoms.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be used to introduce the cyclopentyl group onto a pre-functionalized benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-cyclopentyl-2-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.
Reduction: Formation of cyclopentyl-substituted cyclohexane derivatives.
Applications De Recherche Scientifique
4-Chloro-1-cyclopentyl-2-fluorobenzene has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Chloro-1-cyclopentyl-2-fluorobenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electron-rich benzene ring reacts with electrophiles to form substituted products. The presence of the chlorine and fluorine atoms can influence the reactivity and selectivity of these reactions .
Comparaison Avec Des Composés Similaires
4-Chloro-1-cyclopentyl-2-fluorobenzene can be compared with other similar compounds, such as:
4-Chloro-1-cyclopentylbenzene: Lacks the fluorine atom, which can affect its reactivity and physical properties.
4-Fluoro-1-cyclopentylbenzene: Lacks the chlorine atom, leading to differences in chemical behavior and applications.
4-Chloro-2-fluorobenzene:
The uniqueness of this compound lies in the combination of its substituents, which impart specific chemical properties and reactivity patterns that can be exploited in various applications.
Propriétés
Formule moléculaire |
C11H12ClF |
|---|---|
Poids moléculaire |
198.66 g/mol |
Nom IUPAC |
4-chloro-1-cyclopentyl-2-fluorobenzene |
InChI |
InChI=1S/C11H12ClF/c12-9-5-6-10(11(13)7-9)8-3-1-2-4-8/h5-8H,1-4H2 |
Clé InChI |
FRMVELAEAQTSCT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=C(C=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)





![2-Cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13641462.png)





